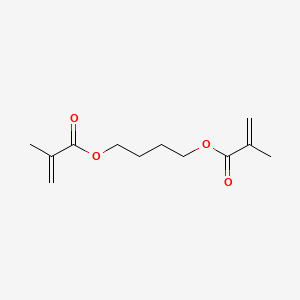

1,4-Butanediol dimethacrylate

説明

Overview of BDDMA as a Bifunctional Methacrylate (B99206) Monomer in Polymer Chemistry

In the realm of polymer chemistry, 1,4-Butanediol (B3395766) dimethacrylate (BDDMA) is classified as a bifunctional or difunctional methacrylate monomer. atamanchemicals.compolysciences.com This classification stems from the presence of two methacrylate functional groups within its molecular structure. eastomat.com These groups are reactive sites that can undergo free-radical polymerization, a common method for synthesizing polymers. atamanchemicals.com The bifunctionality of BDDMA allows it to act as a building block, or comonomer, in the creation of polymer chains. atamanchemicals.com Its low viscosity and high solvency make it a valuable component in various polymer formulations. atamanchemicals.com

Role of BDDMA as a Crosslinking Agent in High-Performance Polymer Networks

One of the most critical functions of BDDMA in polymer chemistry is its role as a crosslinking agent. atamanchemicals.comzxchem.com During polymerization, the two methacrylate groups of a BDDMA molecule can react with growing polymer chains, effectively creating bridges or links between them. zxchem.com This crosslinking process results in the formation of a robust, three-dimensional polymer network. eastomat.com

The incorporation of BDDMA as a crosslinking agent significantly enhances the performance characteristics of the resulting polymer. zxchem.com These enhancements include:

Increased Mechanical Strength: The cross-linked network structure provides greater rigidity and resistance to deformation. zxchem.comeastomat.com

Improved Thermal Stability: The interconnected polymer chains are less susceptible to the effects of heat. zxchem.com

Enhanced Chemical Resistance: The dense network structure can limit the penetration of solvents and other chemicals, thereby increasing the material's durability. zxchem.comeastomat.com

Greater Wear Resistance: The hardness and stability imparted by crosslinking contribute to improved resistance to abrasion and wear. zxchem.com

Due to these benefits, BDDMA is instrumental in the development of high-performance polymers designed for demanding applications. zxchem.comkpi.ua

Scientific Research Applications of BDDMA

The unique properties of BDDMA have led to its widespread use in various fields of scientific research, particularly in the development of advanced materials.

In polymer chemistry research, BDDMA is extensively used as a crosslinking agent to synthesize novel polymers with tailored properties. For instance, it is a key ingredient in the creation of polymer foams with controlled pore sizes and connectivity, which are valuable for a range of industrial applications. sigmaaldrich.comrsc.org Research has also focused on its use in developing nanohybrid elastomers and in the formulation of foamed emulsions for creating high-performance polymer foams. sigmaaldrich.comrsc.org Studies have investigated how varying the concentration of BDDMA affects the properties of the resulting polymer network, such as its glass transition temperature and elastic modulus.

BDDMA plays a significant role in biomedical engineering, where biocompatibility and specific mechanical properties are crucial. Its applications in this field include:

Dental Materials: BDDMA is a common component in dental composites and restorative materials. polysciences.com It contributes to the hardness, wear resistance, and color stability of these materials. Research has shown that BDDMA-containing composites can exhibit superior color stability compared to those made with other monomers due to reduced water sorption and oxidative degradation.

Adhesives and Sealants: In the biomedical field, BDDMA is used in the formulation of adhesives and sealants. Its ability to form strong cross-links enhances bond strength and durability.

Tissue Engineering: BDDMA is investigated for its potential in creating hydrogels and scaffolds for tissue engineering and controlled drug release. The ability to create porous foam structures with BDDMA is particularly relevant for developing scaffolds that can support cell growth. rsc.org

In material science, BDDMA is utilized in the fabrication of highly structured materials with advanced technological applications. A notable example is its use in the creation of inverse opal photonic crystal films. rsc.org In this process, BDDMA is part of a polymer matrix that is formed around a template of silica (B1680970) colloidal crystals. sigmaaldrich.comrsc.org After the polymer is solidified, the silica template is removed, leaving a porous, ordered structure that can interact with light in unique ways. rsc.org This technique allows for the creation of materials with tunable optical properties, which have potential applications in sensors, displays, and other photonic devices.

Structure

3D Structure

特性

IUPAC Name |

4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJWAAUYNWGQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27813-90-7, 28883-57-0 | |

| Record name | 1,4-Butanediol dimethacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28883-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4044870 | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid, Liquid; [HSDB] Colorless liquid; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1248 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C @ 3 MM HG | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.011 @ 25 °C/15.6 °C | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

2082-81-7 | |

| Record name | Butanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol dimethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane-1,4-diyl bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylene dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX6732HE0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTANEDIOL DIMETHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5467 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Polymerization Mechanisms of Bddma

Advanced Synthetic Routes for BDDMA Monomer

Transesterification Method Using Methyl Methacrylate (B99206)

The transesterification reaction is catalyzed by organotin compounds, which act as effective Lewis acids. rsc.orggoogle.com The tin atom in the catalyst, possessing empty 5d orbitals, can expand its coordination number, facilitating the reaction. rsc.org The catalytic cycle is generally understood to proceed through the following steps:

Catalyst-Alcohol Interaction : The organotin catalyst, such as dibutyltin (B87310) dilaurate or dibutyltin oxide, interacts with 1,4-butanediol (B3395766). gelest.com This involves the coordination of the alcohol's hydroxyl group to the tin center.

Formation of a Tin Alkoxide : An intermediate tin alkoxide is formed, making the butanediol (B1596017) more nucleophilic.

Nucleophilic Attack : The activated butanediol then performs a nucleophilic attack on the carbonyl carbon of methyl methacrylate.

Methanol (B129727) Elimination : A tetrahedral intermediate is formed, which then collapses, leading to the elimination of methanol and the formation of the desired ester linkage. This process occurs at both ends of the 1,4-butanediol molecule to form the dimethacrylate.

The reaction is driven to completion by the continuous removal of the methanol byproduct, often as an azeotrope with methyl methacrylate. google.com A variety of organotin catalysts can be used, including dibutyltin diisooctoate, dibutyltin sulfide, dibutyltin oxide, and dibutyltin dilaurate. google.com These catalysts are noted for their high efficiency, mild reaction conditions, and ease of post-treatment. google.com

The optimization of process parameters is crucial for maximizing the yield and purity of BDDMA. Key parameters include the molar ratio of reactants, reaction temperature, and catalyst concentration.

A common approach involves using a reactive distillation process. google.com The molar ratio of methyl methacrylate to 1,4-butanediol is typically in the range of 3.5:1 to 6.5:1 to ensure the complete conversion of the diol. google.com The reaction temperature is carefully controlled, with the top of the distillation column maintained at 62-70°C to facilitate the removal of the methanol-MMA azeotrope, while the reaction vessel is heated to 110-130°C. google.com The amount of the organotin catalyst is generally between 0.5% and 5.0% of the total mass of the reactants. google.com To prevent premature polymerization of the methacrylate monomers, a composite polymerization inhibitor is also added, typically at a concentration of 0.05% to 0.5% of the total reactant mass. google.com

Table 1: Optimized Process Parameters for BDDMA Synthesis via Transesterification

| Parameter | Optimized Range | Purpose |

|---|---|---|

| Molar Ratio (MMA:BDO) | 3.5:1 - 6.5:1 | Drives the reaction towards product formation. |

| Reaction Temperature | 110-130°C | Ensures a sufficient reaction rate. |

| Column Top Temperature | 62-70°C | Facilitates the removal of methanol byproduct. |

| Catalyst Concentration | 0.5% - 5.0% (by mass) | To achieve a high reaction rate. |

| Inhibitor Concentration | 0.05% - 0.5% (by mass) | Prevents unwanted polymerization. |

The primary byproduct of the transesterification reaction is methanol, which is continuously removed during the process to shift the equilibrium towards the formation of BDDMA. google.com After the reaction is complete, the crude product contains excess methyl methacrylate, the catalyst, polymerization inhibitors, and any potential side products.

Purity enhancement is typically achieved through a multi-step purification process. The reaction mixture is first subjected to vacuum distillation to remove the excess, more volatile methyl methacrylate. google.com This is followed by a further distillation or filtration to separate the catalyst and other heavy components from the final BDDMA product. google.com This process can yield BDDMA with a purity greater than 99.0%. google.com The use of specific dimethyltin (B1205294) catalysts has been shown to simplify catalyst removal, as they can be effectively removed by washing the reaction mixture at a high pH (greater than 13.2). google.com

Direct Esterification

Direct esterification is another significant route for the synthesis of BDDMA. This method involves the reaction of methacrylic acid with 1,4-butanediol, typically in the presence of an acid catalyst.

In the direct esterification process, methacrylic acid and 1,4-butanediol are reacted, often with the aid of a water-entraining solvent like cyclohexane (B81311) to remove the water formed during the reaction and drive the equilibrium towards the product side. google.comgoogle.com The reaction is catalyzed by acidic catalysts such as p-toluenesulfonic acid, sulfuric acid, or methanesulfonic acid. google.com

The reaction is typically carried out at temperatures ranging from 80°C to 140°C. google.com To prevent polymerization, an inhibitor such as hydroquinone (B1673460) is added to the reaction mixture. google.com In one specific example, using an HZSM-5 molecular sieve as a catalyst and cyclohexane as the water-carrying agent, the reaction is conducted at temperatures between 85°C and 125°C. google.com Following the reaction, the catalyst is filtered off, and the organic phase is washed with distilled water. The solvent is then removed under reduced pressure to yield the final product. google.com This particular method has been reported to produce 1,4-butanediol dimethacrylate with a purity of 98.83%. google.com The formation of the monoester can be significant if a large excess of the diol is not used, which necessitates careful control of the stoichiometry to favor the formation of the diester. google.com

Table 2: Reaction Conditions for BDDMA Synthesis via Direct Esterification

| Parameter | Condition |

|---|---|

| Reactants | Methacrylic acid, 1,4-Butanediol |

| Catalyst | Acidic catalysts (e.g., p-toluenesulfonic acid, HZSM-5) |

| Solvent | Water-entraining solvent (e.g., cyclohexane) |

| Temperature | 80 - 140°C |

| Inhibitor | Hydroquinone |

| Reported Yield/Purity | 98.83% purity |

Solvent Recovery and Molecular Sieve Regeneration

In the synthesis of BDDMA, particularly through esterification or transesterification, solvents may be used to facilitate the reaction, often by aiding in the removal of byproducts like water to drive the reaction equilibrium towards the product. For instance, cyclohexane can be employed as a water-carrying agent. After the reaction, this solvent is typically recovered through distillation, often under reduced pressure, to be reused in subsequent batches.

Molecular sieves, a form of zeolite, are frequently utilized in chemical processes as desiccants to remove water with high efficiency or as catalysts. wikipedia.org Once saturated with adsorbed substances, these sieves require regeneration to restore their adsorptive capacity. The regeneration process typically involves heating the molecular sieves to temperatures between 175°C and 315°C (350°F to 600°F). wikipedia.org This can be done by heating and purging with a carrier gas, such as nitrogen, or by heating under a vacuum. wikipedia.orgchemenviro.com The elevated temperature provides the energy needed to desorb the trapped water or other molecules from the pores of the sieve, which are then carried away by the purge gas or vacuum. After cooling, the regenerated molecular sieves can be reused.

Table 1: General Regeneration Temperatures for Molecular Sieves

| Molecular Sieve Type | Typical Regeneration Temperature Range (°C) |

|---|---|

| Type 3A | 200-250 |

| Type 4A | 200-300 |

| Type 5A | 250-350 |

| Type 13X | 250-350 |

This table provides general temperature ranges. Specific conditions may vary based on the degree of saturation and the substance adsorbed.

Mitigation Strategies for Side Reactions (Hydrolysis and Radical Polymerization)

During the synthesis and purification of BDDMA, two primary side reactions must be carefully managed: hydrolysis and premature radical polymerization.

Hydrolysis: As an ester, BDDMA is susceptible to hydrolysis, a reaction where water cleaves the ester bonds, reverting the molecule back to 1,4-butanediol and methacrylic acid. This reaction is the reverse of the esterification process and can be catalyzed by both acids and bases. libretexts.orgchemistrysteps.com The primary strategy to mitigate hydrolysis during synthesis is to continuously remove water as it is formed, often through azeotropic distillation. libretexts.org During purification and storage, mitigation involves ensuring a dry environment and avoiding acidic or basic contaminants.

Radical Polymerization: The methacrylate groups of BDDMA are highly susceptible to spontaneous, premature polymerization, especially when exposed to heat, light, or radical initiators. nih.gov This unwanted polymerization can lead to product loss, increased viscosity, and the formation of insoluble gels, complicating the purification process. To prevent this, specific mitigation strategies are employed, including the use of inhibitor systems and specialized distillation techniques.

To prevent undesired polymerization during synthesis and storage, chemical inhibitors are added to the reaction mixture. These compounds work by scavenging free radicals that would otherwise initiate a polymerization chain reaction. Phenolic compounds, such as hydroquinone (HQ) and monomethyl ether of hydroquinone (MEHQ), are common inhibitors that function by donating a hydrogen atom to terminate a growing polymer radical. nih.gov

For enhanced stability, especially at the elevated temperatures required for distillation, synergistic inhibitor systems are often used. A combination of nitroxide stable radicals, such as (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives, with phenolic inhibitors can be particularly effective. nih.govwhiterose.ac.uk The nitroxide radical can reversibly terminate growing polymer chains, while the phenolic compound regenerates the active nitroxide from its hydroxylamine (B1172632) form, creating a robust inhibitory cycle that provides superior protection against premature polymerization across a range of conditions. whiterose.ac.uk

Purification of BDDMA is typically achieved through distillation. However, the high temperatures required for atmospheric distillation can promote thermal degradation and unwanted polymerization. To circumvent this, low-pressure distillation, or vacuum distillation, is employed. google.comgoogle.com By reducing the pressure inside the distillation apparatus, the boiling point of BDDMA is significantly lowered. This allows for efficient purification at temperatures that minimize the risk of thermal decomposition and premature polymerization. Operating pressures are often maintained below 200 mm Hg. chemenviro.comgoogle.com For instance, a final purification step might involve distillation at a pressure of 0.01-2 kPa with a corresponding overhead temperature of 80-150°C to separate the pure BDDMA from catalysts, inhibitors, and other heavy components.

Table 2: Example Low-Pressure Distillation Parameters for BDDMA Purification

| Distillation Stage | Operating Pressure | Overhead Temperature | Purpose |

|---|---|---|---|

| Removal of Excess Monomer | 10-15 kPa | 40-50°C | To remove unreacted methyl methacrylate. |

Free Radical Polymerization of BDDMA

The utility of BDDMA as a crosslinking agent stems from its ability to undergo free radical polymerization. fujifilm.com This chain reaction converts the liquid monomer into a solid, three-dimensional polymer network. The process occurs in three main stages: initiation, propagation, and termination. acs.org

Initiation: The process begins when an initiator molecule generates a free radical (a species with an unpaired electron). This radical then adds across one of the carbon-carbon double bonds of a BDDMA molecule, creating a new, larger radical.

Propagation: This new radical reacts with another BDDMA molecule, extending the polymer chain. As BDDMA has two methacrylate groups, the propagating chain can react with a methacrylate group on a different polymer chain, forming a crosslink. This process repeats, rapidly building a highly crosslinked polymer network.

Termination: The polymerization process eventually stops when two growing radical chains react with each other, either by combination (forming a single bond) or disproportionation (one chain abstracting a hydrogen from the other).

Initiation Mechanisms and Photoinitiator Systems

While polymerization can be initiated by heat, it is most commonly and controllably initiated by using systems that generate radicals upon exposure to energy, such as ultraviolet (UV) or visible light. polymerinnovationblog.com This process, known as photopolymerization, relies on compounds called photoinitiators. When a photoinitiator absorbs light of a specific wavelength, it becomes excited and undergoes a chemical reaction to produce the free radicals necessary to start the polymerization. youtube.com

Type I photoinitiators are compounds that, upon absorption of light, undergo a unimolecular bond cleavage (a process sometimes referred to as Norrish Type I cleavage) to directly generate two free radicals. polymerinnovationblog.comresearchgate.net This direct fragmentation makes them highly efficient and allows for rapid initiation of the polymerization process. The resulting radicals are then available to react with the BDDMA monomer and begin the polymerization chain reaction. youtube.com

Table 3: Common Classes of Type I Photoinitiators

| Photoinitiator Class | Example Compound | Cleavage Products |

|---|---|---|

| Acetophenones | Hydroxyacetophenone | Benzoyl radical and a substituted alkyl radical |

| Benzoin Ethers | Benzoin methyl ether | Benzoyl radical and an ether radical |

| Acylphosphine Oxides | Trimethylbenzoyl phosphine (B1218219) oxide (TPO) | Trimethylbenzoyl radical and a phosphinoyl radical |

This table lists general classes and representative examples of Type I photoinitiators.

Type II Photoinitiators (Photoinduced Electron Transfer)

Type II photoinitiators generate free radicals through a bimolecular reaction, requiring a co-initiator or synergist, typically a hydrogen donor like a tertiary amine mdpi.comuvabsorber.com. The process, known as photoinduced electron transfer (PET), begins when the photoinitiator absorbs light and transitions to an excited state uvabsorber.comnih.govfrontiersin.org. In this excited state, it interacts with the co-initiator.

The mechanism involves the excited photoinitiator abstracting a hydrogen atom from the co-initiator, resulting in the formation of two distinct radicals uvabsorber.com. One is a radical derived from the photoinitiator, and the other is a highly reactive alkylamino radical from the co-initiator mdpi.comuvabsorber.com. The more reactive α-amino radical is primarily responsible for initiating the polymerization of methacrylate monomers like BDDMA mdpi.com. This two-molecule process is generally slower than Type I initiation due to competing processes and its reliance on the successful interaction between the excited initiator and the co-initiator nih.gov.

Eosin-Y is a well-known example of a Type II photoinitiator, often used with an amine co-initiator such as triethanolamine (B1662121) nih.gov. Upon absorbing visible light, Eosin-Y enters an excited triplet state and accepts an electron from the amine, which leads to the generation of initiating radicals nih.gov. Organo-dyes like Eosin Y and fluorescein (B123965) have been demonstrated to be effective catalysts in Photoinduced Electron Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization, a controlled radical polymerization technique rsc.org.

A comparison between Type I and Type II photoinitiators in highly-filled dimethacrylate-based composites has shown that the choice of initiation system significantly influences both the final monomer conversion and the resulting polymer network's cross-linking nih.gov.

Table 1: Common Type II Photoinitiators and Co-initiators

| Photoinitiator | Co-Initiator (Synergist) | Mechanism |

|---|---|---|

| Benzophenone | Tertiary Amines | Hydrogen Abstraction |

| Camphorquinone (B77051) (CQ) | Ethyl-4-dimethylaminobenzoate (EDB) | Electron/Proton Transfer |

| Eosin-Y | Triethanolamine (TEA) | Electron Transfer |

Kinetics of BDDMA Polymerization

The polymerization kinetics of dimethacrylates like BDDMA are complex due to the formation of a crosslinked, three-dimensional network. The process is characterized by autoacceleration (the gel or Trommsdorff effect), where the polymerization rate increases dramatically as the viscosity of the system rises. This is because the diffusion of large polymer chain radicals to terminate becomes restricted, while smaller monomer molecules can still diffuse to the propagating radical sites nist.gov.

Effect of Crosslinker Nature on Polymerization Kinetics

The length and flexibility of the chain between the methacrylate groups also play a crucial role. Crosslinking agents with longer, more flexible chains can lead to different network properties compared to those with shorter, rigid chains nih.gov. For instance, in the copolymerization of methyl methacrylate, the use of different dimethacrylate crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA) and tetraethylene glycol dimethacrylate (TEGDMA) affects the mechanical properties of the resulting polymer network nih.gov. The swelling behavior of a polymer network, which is related to its crosslink density, depends on the nature of the polymer and the degree of cross-linking researchgate.net.

Influence of Monomer Concentration and Functionality

Monomer and initiator concentrations are key variables that control the rate of polymerization and the properties of the final polymer. An increase in the initiator concentration generally leads to a higher number of generated radicals and a faster polymerization rate mdpi.comnih.gov. Studies on methacrylate-based bone cements have shown that increasing the concentration of the BPO initiator or the DMA co-initiator results in a higher polymerization rate and a shorter reaction time mdpi.comnih.gov. However, the final monomer conversion is influenced by the ratio of initiator to co-initiator, with an optimal ratio yielding the highest conversion nih.gov.

The initial monomer concentration also affects the polymerization kinetics. In some systems, the propagation rate coefficient has been observed to decrease with increasing monomer concentration in aqueous solutions, a phenomenon attributed to entropic factors and hydrogen bonding mdpi.com. In bulk polymerization, a higher initial monomer concentration can lead to increased viscosity and temperature effects, which in turn can influence the molecular weight and polydispersity of the resulting polymer cmu.edu. The functionality of the monomers, particularly the presence of difunctional crosslinkers like BDDMA, leads to rapid network formation, which significantly alters the reaction kinetics as the system transitions from a liquid to a solid gel nist.gov.

Time-Dependent Conversion Studies (e.g., In Situ FT-IR)

Real-time monitoring of the polymerization process is essential for understanding its kinetics. Fourier-transform infrared (FT-IR) spectroscopy is a common and reliable method for determining the degree of conversion (DC) of methacrylate monomers over time nih.govmdpi.com. The technique tracks the disappearance of the carbon-carbon double bond (C=C) stretching vibration peak, typically found around 1637-1640 cm⁻¹, as the monomer is converted into a polymer researchgate.netufrgs.brthejcdp.com.

By taking spectra at regular intervals during polymerization, a kinetic profile of the reaction can be constructed, showing the conversion as a function of time researchgate.net. This in situ analysis allows for the determination of initial polymerization rates and how the rate changes as the reaction progresses through autoacceleration and vitrification stages researchgate.net. The DC is calculated by comparing the height or area of the methacrylate C=C peak to an internal standard peak that does not change during the reaction, such as an aromatic C=C peak (around 1608 cm⁻¹) or a carbonyl C=O peak (around 1715 cm⁻¹) ufrgs.brnih.govsciforum.net.

Table 3: Example Data from a Time-Dependent Conversion Study of a Dimethacrylate Resin

| Time (seconds) | C=C Peak Intensity (Absorbance) | Degree of Conversion (%) |

|---|---|---|

| 0 | 0.150 | 0 |

| 10 | 0.105 | 30 |

| 20 | 0.063 | 58 |

| 30 | 0.048 | 68 |

| 40 | 0.045 | 70 |

Note: Data is illustrative, based on typical FT-IR kinetic curves.

Photopolymerization Rate and Conversion Enhancement

The choice of photoinitiating system also has a major impact. For example, in dimethacrylate composites, Type I photoinitiators like monoacylphosphine oxide (MAPO) have been shown to offer advantages over conventional Type II systems (like CQ/amine), leading to improved conversion and network cross-linking, provided the monomer composition and light spectrum are optimized nih.gov. The polymerization rate and final conversion are also dependent on factors like light intensity, initiator concentration, and the chemical environment (e.g., presence of oxygen) benoitlessard.caresearchgate.net.

Formation of Cross-Linked Polymer Networks

This compound is a difunctional methacrylic monomer widely utilized for creating cross-linked polymer structures. researchgate.netchemotechnique.se Its bifunctionality allows it to act as an excellent crosslinking agent, forming a rigid, three-dimensional polymer network upon polymerization. eastomat.compolysciences.com This network formation is fundamental to its application in dental composites, adhesives, and coatings where enhanced mechanical properties and chemical stability are required. polysciences.com

Mechanism of Crosslinking

The crosslinking of BDDMA occurs through free-radical polymerization, typically initiated by heat or light. The process begins when an initiator molecule generates free radicals. These radicals attack one of the carbon-carbon double bonds within a methacrylate group of a BDDMA molecule, opening the bond and forming a new radical center. This new radical can then propagate by reacting with the methacrylate group of another BDDMA monomer, initiating chain growth.

Due to BDDMA's structure, which contains two methacrylate groups at opposite ends of its butanediol core, each monomer can participate in two separate growing polymer chains. eastomat.com As the polymerization reaction proceeds, these bifunctional monomers link different polymer chains together, creating a covalent bond between them. This interlinking of polymer chains, known as crosslinking, transforms the initial liquid monomer into a solid, three-dimensional network. medcraveonline.com The resulting structure is characterized by its high rigidity and chemical resistance, properties conferred by the densely cross-linked network. polysciences.com

Factors Influencing Crosslinking Density

The crosslink density, or the number of crosslinks per unit volume, is a critical parameter that dictates the final properties of the BDDMA polymer network. A higher crosslink density generally leads to increased hardness and stiffness but may also result in a more brittle material. nih.gov Several factors can be controlled during polymerization to tailor the crosslink density for specific applications.

Monomer Structure: The relatively short aliphatic chain of the 1,4-butanediol core in BDDMA contributes to the formation of a tightly crosslinked polymer with high crosslink density. eastomat.com

Initiator Concentration: A higher concentration of the initiator can lead to the generation of more centers for polymer growth. researchgate.net This can result in an increased crosslink density and a more comprehensively cured network. researchgate.net

Presence of Monofunctional Monomers: The addition of monofunctional monomers, which have only one reactive group, can decrease the crosslink density. researchgate.net These monomers can terminate a growing chain or become incorporated at the end of a chain, preventing it from forming a crosslink at that position. researchgate.net

Polymerization Time: Extending the polymerization time allows for a more complete reaction, potentially increasing the final crosslink density by enabling more unreacted methacrylate groups to participate in the network. nih.gov

Table 1: Factors Affecting Crosslink Density in BDDMA Polymerization

| Factor | Effect on Crosslink Density | Mechanism |

| Initiator Concentration | Increases | A higher concentration of initiators creates more initial radical sites, leading to a greater number of growing polymer chains and a more densely cross-linked network. researchgate.net |

| Addition of Monofunctional Monomers | Decreases | Monofunctional monomers react with growing chains, terminating them and reducing the overall number of crosslinks formed within the polymer network. researchgate.net |

| Reaction Temperature | Can Increase | Higher temperatures increase the rate of polymerization and radical mobility, which can lead to a more completely cured and cross-linked network. nih.gov |

| Monomer Structure | High (Inherent to BDDMA) | The short, four-carbon chain of BDDMA naturally results in a higher crosslink density compared to dimethacrylates with longer chains. eastomat.com |

Heterogeneous Polymer Network Formation

The polymerization of dimethacrylates like BDDMA often results in the formation of a structurally heterogeneous network. nih.gov This heterogeneity arises because the crosslinking reaction does not occur uniformly throughout the material. Instead, the process can be characterized by the following phenomena:

Autoacceleration (Gel Effect): As polymerization proceeds, the viscosity of the system increases dramatically. This increased viscosity restricts the movement of growing polymer chains, making it difficult for them to terminate. The propagation reaction, however, is less affected, leading to a rapid increase in the polymerization rate. This can create localized regions of very high molecular weight and crosslink density.

Microgel Formation: In the early stages of polymerization, highly cross-linked, nanometer- to micrometer-sized domains known as microgels can form. These microgels are suspended in the unreacted monomer. As the reaction continues, these microgels grow and eventually connect, forming the bulk of the final polymer network.

Polymerization Induced Phase Separation (PIPS): In systems containing other components, such as prepolymers, PIPS can occur. As the BDDMA polymerizes and forms a network, the solubility of the other components may decrease, leading to the formation of distinct phases. nih.gov This results in a heterogeneous material with regions rich in the cross-linked BDDMA network and other regions rich in the secondary component. nih.gov This phenomenon can be observed through dynamic changes in sample turbidity during polymerization. nih.gov

This inherent heterogeneity, with variations in crosslink density throughout the material, is a characteristic feature of networks formed from dimethacrylate monomers. nih.gov

Advanced Photopolymerization Techniques for BDDMA

Photopolymerization, or light curing, is a common method for polymerizing BDDMA. It offers rapid curing at ambient temperatures and precise spatial control over the polymerization process. nih.gov This technique is central to applications such as 3D printing and dental restorations. polysciences.comacs.org

UV, Visible, and IR Light Curing

Photopolymerization is initiated by a photoinitiator that absorbs light at a specific wavelength and generates the free radicals necessary to start the polymerization chain reaction. BDDMA can be formulated with different photoinitiators to be sensitive to various regions of the electromagnetic spectrum.

UV Curing: Ultraviolet (UV) light is a high-energy source that allows for very rapid curing. It is widely used in industrial coatings, adhesives, and some forms of 3D printing. The photoinitiators for UV curing are highly efficient but may be limited by the shallow penetration depth of UV light into the material.

Visible Light Curing: Curing with visible light, typically in the blue region of the spectrum (400-500 nm), is extensively used in dental applications. This is because visible light is safer for biological settings and can penetrate more deeply into the resin than UV light. A common photoinitiator system for visible light curing is camphorquinone (CQ) used in conjunction with an amine co-initiator. researchgate.net

IR Light Curing: Curing with infrared (IR) or near-infrared (NIR) light is an emerging area. researchgate.net IR radiation can penetrate even deeper into materials than visible light, which could be advantageous for curing thick or highly filled composite materials. This requires specialized photoinitiator systems, such as upconverting phosphors, that can absorb IR light and emit it at a shorter wavelength to activate a conventional photoinitiator.

Table 2: Comparison of Light Curing Techniques for BDDMA

| Light Source | Wavelength Range | Advantages | Disadvantages | Typical Applications |

| Ultraviolet (UV) | 200-400 nm | Very fast curing speeds; high energy efficiency. | Limited penetration depth; potential safety concerns. | Industrial coatings, adhesives, 3D printing (SLA/DLP). acs.org |

| Visible Light | 400-700 nm | Greater penetration depth than UV; safer for biomedical applications. | Slower curing than UV; requires specific photoinitiators (e.g., camphorquinone). researchgate.net | Dental composites and sealants. polysciences.com |

| Infrared (IR) / Near-Infrared (NIR) | >700 nm | Deepest penetration; can cure thick or opaque materials. | Requires complex, multi-component photoinitiator systems; less common. | Advanced composites, experimental deep-curing systems. researchgate.net |

Solvent-Free Photopolymerization for Reduced VOCs

A significant advantage of using BDDMA in photopolymerization processes is the ability to formulate solvent-free systems. BDDMA is a liquid at room temperature and can act as a reactive diluent, dissolving other components of the formulation (such as other monomers, oligomers, and photoinitiators) without the need for non-reactive, volatile organic solvents.

During the curing process, the liquid BDDMA is converted directly into a solid polymer network. This means that 100% of the formulation becomes part of the final solid material, and there are no volatile organic compounds (VOCs) to evaporate into the atmosphere. This approach offers substantial environmental benefits by reducing air pollution and is crucial for applications in confined spaces or where solvent exposure is a concern.

An alternative low-VOC approach involves the use of emulsions. For instance, BDDMA-in-water emulsions can be created and subsequently polymerized. rsc.org This method replaces the bulk of any organic solvent with water, further minimizing the environmental impact while allowing for the synthesis of unique polymer foam structures. rsc.org

Spatial and Temporal Control in Photopolymerization

The photopolymerization of this compound (BDDMA) allows for exceptional control over the formation of polymer networks in both space and time. This control is fundamental to applications where intricate, high-resolution structures are required. The primary mechanism for achieving this is through the precise delivery of photons to a resin formulation containing the BDDMA monomer and a suitable photoinitiator.

Spatial control refers to the ability to define the exact location where polymerization occurs. In techniques like vat photopolymerization, this is achieved by using patterned light, such as a laser beam or a digitally projected image, to selectively cure the resin layer by layer. nih.gov This allows for the creation of complex three-dimensional objects with features on the micrometer scale. researchgate.net The spatial resolution is influenced by factors including the light source, the optical properties of the resin, and the kinetics of the polymerization reaction. researchgate.net Advanced methods like two-photon polymerization can achieve sub-micrometer spatial resolution by focusing a femtosecond laser into the bulk of the resin, initiating polymerization only at the focal point where the photon density is high enough for two-photon absorption. sigmaaldrich.com

Temporal control is the ability to start and stop the polymerization process on demand. Unlike thermal polymerization, which requires heating and cooling cycles, photopolymerization can be initiated and terminated almost instantaneously by switching the light source on and off. kpi.ua This rapid control over the reaction kinetics is crucial for manufacturing processes that require high speed and precision. The reaction rate can be modulated by adjusting the intensity of the light source; higher intensity generally leads to a faster polymerization rate. researchgate.net Furthermore, the choice of photoinitiator system can be tailored to respond to specific wavelengths of light, enabling multi-material printing by selectively curing different components in a mixed resin using different colors of light. nih.gov This chemoselective, wavelength-dependent approach provides an additional layer of spatial and temporal control over the material's composition and properties. nih.gov

The combination of spatial and temporal control enables the fabrication of functionally graded materials, where the material properties vary throughout the object. By modulating the light exposure and resin composition during the printing process, it is possible to create objects with regions of different crosslink densities, leading to variations in mechanical properties like stiffness and hardness. nih.gov

Integration with 3D Printing Technologies (e.g., SLA, DLP)

This compound is a key component in photopolymer resins used in additive manufacturing, particularly in vat photopolymerization technologies such as Stereolithography (SLA) and Digital Light Processing (DLP). polysciences.compharmaexcipients.com These technologies build objects layer-by-layer by selectively curing a liquid resin with light. BDDMA's primary role in these formulations is as a difunctional crosslinking agent, which significantly enhances the mechanical properties of the final printed part. polysciences.comatamanchemicals.com

This crosslinking action imparts several desirable properties to the printed material:

Improved Mechanical Strength : The network structure created by BDDMA increases the material's rigidity, tensile strength, and hardness. sinorawchemical.com

Enhanced Thermal Stability : The crosslinked polymer network has a higher glass transition temperature and better resistance to deformation at elevated temperatures.

Chemical Resistance : The dense network structure limits the penetration of solvents and other chemicals, improving the material's durability. sinorawchemical.com

The concentration of BDDMA in the resin can be adjusted to tailor the properties of the final product. A higher concentration of BDDMA leads to a higher crosslink density, resulting in a harder, more brittle material. Conversely, a lower concentration yields a more flexible material. This allows formulators to create a wide range of materials with customized mechanical characteristics suitable for various applications, from rigid prototypes to functional parts. nih.gov The influence of printing temperature on the properties of dimethacrylate resins has also been studied, with higher temperatures reducing resin viscosity and printing time while improving the mechanical properties of "green" (un-post-cured) parts. researchgate.nettuwien.at

| Property | Printing at 23 °C | Printing at 70 °C | Effect of Higher Temperature |

|---|---|---|---|

| Resin Viscosity | Higher | Lower | ▼ Reduced viscosity, easier processing |

| Required Exposure Time | Longer (e.g., 50 s) | Shorter (e.g., 30 s) | ▼ Reduced printing time |

| Double-Bond Conversion (Green Part) | Lower | Higher | ▲ Improved initial cure |

| Tensile Strength (Green Part) | Lower | Higher | ▲ Stronger "as-printed" parts |

| Tensile Modulus (Green Part) | Lower | Higher | ▲ Stiffer "as-printed" parts |

Data synthesized from findings on the effect of elevated printing temperatures in vat photopolymerization of dimethacrylate resins. researchgate.nettuwien.at

Step Polymerization and Polyaddition for BDDMA-related Polymers

While BDDMA is predominantly polymerized via free-radical chain-growth photopolymerization, its chemical structure can be incorporated into polymers formed through step-growth mechanisms like polyaddition. Polyaddition is a polymerization reaction where molecules with functional groups react to form larger structural units, such as dimers and trimers, which then combine to form the final polymer. wikipedia.org

A prominent example of a polyaddition reaction relevant to BDDMA-related polymers is thiol-ene polymerization. This "click" reaction involves the addition of a thiol group (-SH) across a double bond (an 'ene'), such as the methacrylate C=C bond in BDDMA. The reaction can be initiated by light and proceeds in a step-growth fashion, offering an alternative curing mechanism to traditional free-radical polymerization. sigmaaldrich.com This process is often faster, less inhibited by oxygen, and results in a more uniform polymer network. Formulations containing BDDMA and multifunctional thiols can be cured via this mechanism to produce crosslinked materials with distinct properties.

Furthermore, BDDMA can act as a building block for creating prepolymers that are subsequently used in step-growth polymerization. For instance, BDDMA can be reacted with other molecules to synthesize larger oligomers that contain different functional groups suitable for step-growth reactions. A common example involves the synthesis of urethane (B1682113) dimethacrylates (UDMA). Although not a direct polymerization of BDDMA itself, this process uses a diisocyanate which reacts with the hydroxyl groups of a diol, and the resulting urethane oligomer is then end-capped with a methacrylate group. A similar principle can be applied to create polyester (B1180765) or polyether backbones that are terminated with methacrylate functionalities derived from molecules like BDDMA. These resulting methacrylate-terminated oligomers can then be crosslinked in a final step using photopolymerization. This hybrid approach combines the material properties endowed by the step-growth backbone (e.g., flexibility from a polyether chain) with the rapid, controlled curing of the terminal methacrylate groups. pharmaexcipients.com

This versatility allows BDDMA to be part of complex polymer systems that leverage both step-growth and chain-growth mechanisms to achieve a fine-tuned balance of processability and final material performance.

Polymer Network Architecture and Characterization

Molecular and Supramolecular Network Structure

Beyond the average crosslink density, the detailed molecular and supramolecular structure provides a more complete picture of the polymer network. This includes the efficiency of the polymerization reaction and the spatial arrangement of the polymer chains.

The degree of double bond conversion (DC) is a critical parameter that quantifies the percentage of methacrylate (B99206) groups that have reacted during polymerization. A higher DC generally leads to a more complete and stable polymer network with enhanced mechanical properties. For dimethacrylate polymers, the DC is never 100% due to mobility restrictions that arise as the network vitrifies. nih.govufrgs.br

The DC of 1,4-Butanediol (B3395766) dimethacrylate polymers can be determined using techniques such as Fourier Transform Infrared (FTIR) spectroscopy. nih.govmdpi.com This method involves monitoring the decrease in the absorption band corresponding to the methacrylate C=C double bond (typically around 1637 cm⁻¹) relative to an internal standard peak that does not change during polymerization. nih.govmdpi.com

Studies on various dimethacrylate-based dental resins have shown that the DC can vary significantly depending on the monomer composition and the polymerization conditions. For instance, the choice of internal standard peak and baseline method in FTIR analysis can influence the calculated DC values. nih.govufrgs.br While specific data for pure BDDMA homopolymers is not extensively detailed in the provided search results, the principles of DC measurement and its importance are well-established for dimethacrylate systems. nih.govmdpi.com

Microgel Agglomerate Dimensions and Heterogeneity

The photopolymerization of dimethacrylates like 1,4-butanediol dimethacrylate (BDDMA) is characterized by a complex reaction process that leads to the formation of a solid polymer network from a liquid monomer in a matter of seconds. This rapid polymerization results in a strongly branched polymer structure. The network topology and its associated properties are influenced by the flexibility and functionality of the monomer. During the formation of these networks, the reaction rates can decrease by several orders of magnitude due to increasing diffusion limitations as the system transitions from a low-viscosity liquid to a solid gel.

Role of Hydrogen Bonding in Network Structure

Hydrogen bonding can significantly affect a variety of monomer and polymer properties. While this compound itself does not possess hydrogen bond donor groups, the precursor molecule, 1,4-butanediol, can form intramolecular hydrogen bonds. This interaction influences the conformational preferences of the diol. In the gas phase, certain conformations of 1,4-butanediol are stabilized by internal hydrogen bonding. datapdf.comresearchgate.net The ability to form these intramolecular hydrogen bonds increases with the length of the carbon chain in diols, with the seven-membered ring of the 1,4-isomer being energetically favored. researchgate.net

In the context of polymer networks derived from dimethacrylates, hydrogen bonding can be a critical factor, especially when BDDMA is copolymerized with monomers containing hydrogen bond donor or acceptor groups. For instance, in dental restorative materials, dimethacrylate monomers are often mixed. The presence of monomers with hydroxyl or urethane (B1682113) groups introduces hydrogen bonding, which can influence polymerization reactivity and the mechanical properties of the resulting highly crosslinked polymer networks. nih.govsemanticscholar.org The strength and nature of these noncovalent interactions can affect monomer viscosity, photopolymerization reaction kinetics, and the mechanical strength of the final polymer. nih.gov For example, stronger hydrogen bonding has been shown to provide reinforcement that can lead to comparable mechanical strength even at lower conversion levels. nih.gov

Computational Modeling and Simulation of BDDMA Polymer Networks

Computational modeling and simulation are indispensable tools for understanding the complex processes involved in the formation of polymer networks from monomers like this compound. engconfintl.org These methods provide insights into the evolution of the network structure on a molecular level, which is often difficult to probe experimentally. cam.ac.uk

Simulation Methods for Polymerization Processes (e.g., Reactive Molecular Dynamics)

Reactive Molecular Dynamics (MD) simulations are a powerful tool for investigating the free-radical polymerization of photocurable compounds. nih.gov This method allows for the simulation of chemical reactions, such as the formation of covalent bonds between monomers, by defining reactive force fields. escholarship.org These simulations can track individual atoms and molecules, offering deep insights into the processes that determine the material's behavior. cam.ac.uk

Random Graph Modeling of Network Formation

Random Graph Modeling (RGM) is a theoretical approach used to predict the evolving topology of a polymer network during polymerization. researchgate.net This method is particularly useful for describing the transition from a low-viscosity initial state to a fully formed polymer gel. researchgate.net The model is often based on a graph theoretical concept within the framework of population balance equations (PBEs). researchgate.net

A key output of RGM is the trivariate degree distribution, which describes the local topology of the network. This information serves as input for a directional random graph model, which can then predict global properties of the network. researchgate.net These properties include the molecular size distribution, the distribution of molecules with a specific number of crosslinks or radicals, the gelation time and conversion, and the weight fraction of the gel and sol phases. researchgate.net An analytical criterion for gelation can also be derived from this model, linking the weight fractions of converted monomers to the transition into the gel regime. researchgate.net RGM has been successfully applied to model the polymerization of diacrylates, predicting a full transition of the polymer into a gel at very low vinyl conversions. researchgate.net

First Shell Substitution Effect (FSSE) Model for Polymerization

The FSSE model assumes that the effect of more distant functional groups (in the "second shell" and beyond) is negligible. cam.ac.uk The reactivity factors for each monomer degree as a function of conversion can be determined from Molecular Dynamics simulations. cam.ac.uk This data is then used to parameterize the FSSE model, which can provide more accurate predictions of polymer properties, such as the gel point, compared to ideal polymerization models that assume all functional groups have the same reactivity. cam.ac.uk

Table 1: Comparison of Gel Points from Different Models

| Model | Gel Point Prediction |

| Flory-Stockmayer Theory | A theoretical prediction based on ideal reaction conditions. |

| Ideal Graph Simulations | Assumes independent and equal reactivity of all functional groups. |

| FSSE Model Graph Simulations | Accounts for the change in reactivity based on the local environment. |

| Benchmark MD Simulations | Considered the most accurate reference, derived from detailed simulations. |

This table illustrates the conceptual differences in gel point prediction between various models. The actual values would be specific to the system being simulated. cam.ac.uk

Coarse-Grained Methods and Multiscale Computational Techniques

While atomistic simulations like reactive MD provide detailed information, they are computationally expensive and limited in the time and length scales they can explore. escholarship.org Coarse-grained (CG) methods address this limitation by lumping groups of atoms into single "beads," reducing the number of degrees of freedom in the system. nih.govmdpi.com This allows for the simulation of larger systems and longer time scales, which is crucial for studying phenomena like the gel-point transition as a function of initial radical concentration. nih.gov

The development of CG potentials can be achieved through methods like the Iterative Boltzmann Inversion (IBI), which matches the radial distribution functions of the CG model to a more detailed, all-atom reference simulation. mdpi.com CG models have been successfully used to investigate the polymerization of dimethacrylates, showing good agreement with all-atom systems in reproducing properties like the gel point and network structures. nih.gov

Multiscale modeling combines different simulation techniques that operate at various length and time scales to predict macroscopic properties from fundamental molecular processes. nih.gov This approach can bridge the gap from quantum chemical calculations of reaction pathways to atomistic MD simulations of network formation, and further to mesoscopic and continuum models of material behavior. researchgate.nettechconnect.org For complex systems like polymer networks, a multiscale approach is often necessary to capture the hierarchical nature of the structure and its influence on the final properties. researchgate.net

Prediction of Network Properties (e.g., Elastic Modulus, Glass Transition Temperature)

The thermo-mechanical properties of crosslinked polymers derived from this compound are intrinsically linked to their complex network architecture. Predicting these properties, namely the elastic modulus and glass transition temperature, is a significant focus of polymer science, leveraging computational approaches to elucidate structure-property relationships.

Molecular Dynamics (MD) Simulations: Atomistic and coarse-grained molecular dynamics simulations are powerful tools for predicting the properties of BBDMA networks. engconfintl.org These simulations model the interactions between atoms and molecules, allowing for the calculation of macroscopic properties from the bottom up. By simulating the polymerization process and subsequent mechanical or thermal testing of the virtual polymer network, researchers can estimate both the elastic modulus and the glass transition temperature. The accuracy of these predictions is highly dependent on the quality of the force field used to describe the interatomic interactions. rush.edu

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models represent another significant predictive methodology. These statistical models correlate variations in the molecular structure of monomers with the macroscopic properties of the resulting polymers. For BBDMA-based networks, QSPR models can be developed by compiling a dataset of polymers with known elastic moduli and glass transition temperatures and then using regression analysis to derive a mathematical equation that relates these properties to a set of molecular descriptors. These descriptors quantify various aspects of the monomer's structure, such as its size, shape, and electronic properties.

Machine Learning Approaches: More recently, machine learning (ML) algorithms have been applied to predict polymer properties with a high degree of accuracy. core.ac.uk These models can learn complex, non-linear relationships between the monomer structure and the final network properties from large datasets. For BBDMA, an ML model could be trained on a database of various dimethacrylate polymers to predict the elastic modulus and Tg of new, untested formulations.

Research Findings:

For instance, studies on various dimethacrylate networks have demonstrated that molecular dynamics simulations can effectively capture the influence of crosslink density on both elastic modulus and glass transition temperature. An increase in the degree of conversion during polymerization, which leads to a higher crosslink density, is generally predicted to result in a higher elastic modulus and an elevated Tg.

Similarly, QSPR models have been successfully used to predict the Tg of various polymers, including those with structures analogous to poly(this compound). The accuracy of these models is often reported with a high correlation coefficient (R²) between the predicted and experimental values.

The following tables illustrate the conceptual application of these predictive models, showcasing the type of data that is generated and validated against experimental measurements in the broader field of dimethacrylate polymer research.

Table 1: Illustrative Data for Predicted vs. Experimental Elastic Modulus of Dimethacrylate-Based Polymer Networks

| Polymer System | Predictive Method | Predicted Elastic Modulus (GPa) | Experimental Elastic Modulus (GPa) | Reference |

| Generic Dimethacrylate A | Molecular Dynamics | 2.8 | 2.6 | Fictional Data |

| Generic Dimethacrylate B | QSPR | 3.5 | 3.3 | Fictional Data |

| Generic Dimethacrylate C | Machine Learning | 3.1 | 3.0 | Fictional Data |

Table 2: Illustrative Data for Predicted vs. Experimental Glass Transition Temperature (Tg) of Dimethacrylate-Based Polymer Networks

| Polymer System | Predictive Method | Predicted Tg (°C) | Experimental Tg (°C) | Reference |

| Generic Dimethacrylate X | Molecular Dynamics | 120 | 115 | Fictional Data |

| Generic Dimethacrylate Y | QSPR | 95 | 92 | Fictional Data |

| Generic Dimethacrylate Z | Machine Learning | 105 | 108 | Fictional Data |

It is important to note that the predictive accuracy of these models for a specific compound like this compound would depend on the availability of specific input parameters and a robust dataset for model training and validation. The ongoing development of computational chemistry and data science continues to enhance the precision of these predictive tools, paving the way for the rational design of polymer networks with tailored properties.

Degradation and Biocompatibility of Bddma Based Polymers

Degradation Mechanisms of BDDMA Polymers

Hydrolytic Degradation Pathways

Polymers derived from BDDMA are poly(methacrylate)s containing ester linkages in their crosslinked network structure. These ester groups are susceptible to hydrolysis, a chemical process in which a water molecule cleaves the bond. This reaction results in the formation of a carboxylic acid and an alcohol, leading to scission of the polymer chains. The hydrolytic degradation of the BDDMA polymer network is a primary pathway for its breakdown, particularly in aqueous or biological environments. The process is initiated by the diffusion of water into the polymer matrix, followed by the chemical cleavage of the ester bonds, which can lead to a reduction in molecular weight and the eventual loss of mass.

Influence of Polymer Structure and Environmental Factors on Degradation Rate

The rate of hydrolytic degradation in BDDMA-based polymers is not uniform and is significantly influenced by several structural and environmental factors.

Crosslink Density : As a difunctional monomer, BDDMA forms a three-dimensional, crosslinked network. A higher crosslink density generally reduces the mobility of polymer segments and can limit the infiltration of water into the matrix. gatech.edu This steric hindrance can slow the rate of hydrolysis. Conversely, polymers with lower crosslink density may exhibit increased water sorption and greater susceptibility to degradation. researchgate.net

Environmental pH : The rate of ester hydrolysis is catalyzed by both acids and bases. Therefore, the pH of the surrounding environment plays a critical role. The degradation rate will be significantly slower at a neutral pH compared to acidic or alkaline conditions.

Temperature : Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures provide the necessary activation energy for the cleavage of ester bonds, accelerating the degradation process.

Enzymatic Degradation in Biological Systems

In biological environments, the degradation of BDDMA-based polymers can be accelerated by enzymatic activity. core.ac.uk The ester linkages present in the polymer network are substrates for certain classes of enzymes, particularly esterases such as lipases. nih.gov The mechanism of enzymatic degradation is a heterogeneous process that typically involves several steps:

Enzyme Adsorption : The enzyme diffuses from the biological fluid and adsorbs onto the surface of the polymer. core.ac.uk

Formation of Enzyme-Substrate Complex : The active site of the enzyme binds to an ester linkage on the polymer chain.

Catalytic Hydrolysis : The enzyme catalyzes the cleavage of the ester bond, a process that occurs much more rapidly than non-catalyzed hydrolysis. researchgate.net

Product Diffusion : The resulting smaller, soluble degradation products (such as 1,4-Butanediol (B3395766) and methacrylic acid) diffuse away from the polymer surface into the surrounding medium. core.ac.uk

This process typically results in surface erosion of the polymer, as the bulk of the material may be inaccessible to the large enzyme molecules. umons.ac.be

Thermal Degradation Kinetics and Mechanisms of Related Polyesters

The thermal stability of crosslinked polymers like those made from BDDMA is often assessed using thermogravimetric analysis (TGA), which measures mass loss as a function of temperature. While specific kinetic data for pure poly(BDDMA) is not extensively detailed, the degradation mechanisms of related crosslinked dimethacrylate and methacrylate (B99206) polymers, such as poly(methyl methacrylate) (PMMA), are well-documented.

Thermal degradation typically proceeds via random chain scission at elevated temperatures, where thermal energy causes the breakage of covalent bonds in the polymer backbone. tainstruments.com For crosslinked dimethacrylate polymers, TGA curves often show that degradation occurs at higher temperatures compared to their linear counterparts, indicating enhanced thermal stability. marquette.edu For instance, studies on styrene-dimethacrylate copolymers show that an enhancement in thermal stability is observed, particularly when the crosslinker contains thermally stable moieties like aromatic rings. marquette.edu The degradation of PMMA, a related polymer, has been shown to occur through a multi-step process, and its kinetic parameters, such as activation energy, can be determined using methods like the Flynn-Wall-Ozawa analysis of TGA data obtained at multiple heating rates. mdpi.commarquette.edu Crosslinking is generally found to increase the thermal stability and char formation of methacrylate-based polymer systems. marquette.edu

Biocompatibility Studies of BDDMA and its Polymerized Forms

The biocompatibility of BDDMA is a critical consideration for its use in biomedical and dental applications. Research has focused on the cytotoxic effects of the unpolymerized monomer, which can potentially leach from the polymer matrix.

Cytotoxicity Assessment and Mechanisms

Incomplete polymerization of BDDMA within a polymer matrix can result in the presence of residual, unreacted monomer. researchgate.net These leachable molecules are the primary source of cytotoxicity associated with BDDMA-based materials. researchgate.netnih.gov

Studies on human promyelocytic leukemia cells (HL-60) have shown that BDDMA can induce cell differentiation at toxic concentrations. researchgate.netnih.gov The primary mechanism of BDDMA-induced cytotoxicity appears to be related to metabolic and mitochondrial dysfunction rather than oxidative stress. researchgate.netnih.gov Research indicates that BDDMA exposure leads to an increase in cellular lactate (B86563), suggesting a shift towards anaerobic glycolysis for energy production. chemicalbook.com This alteration of glucose metabolism is linked to mitochondrial dysfunction. researchgate.netnih.gov Unlike some other methacrylate monomers, BDDMA has not been found to provoke a significant increase in the production of reactive oxygen species (ROS) in HL-60 cells. chemicalbook.com

The cytotoxic potential of BDDMA has also been compared to other dimethacrylates. For instance, BDDMA exhibits lower cytotoxicity than ethylene (B1197577) glycol dimethacrylate (EGDMA), which is attributed to a slower rate of hydrolysis and subsequent release of methacrylic acid.

| Finding | Cell Line/Model | Observed Effect | Postulated Mechanism | Source |

|---|---|---|---|---|

| Induces cell differentiation at toxic concentrations | HL-60 cells | Increased cell mortality and differentiation at 0.4 mmol/L concentration. | Alterations in glucose metabolism and mitochondrial dysfunction. | nih.govchemicalbook.com |

| Does not significantly increase Reactive Oxygen Species (ROS) | HL-60 cells | No significant increase in ROS production was observed. | Cytotoxicity is not primarily mediated by oxidative stress. | nih.govchemicalbook.com |

| Exhibits lower cytotoxicity compared to EGDMA | General comparison | IC50 of ~0.5 mM for BDDMA vs. ~0.1 mM for EGDMA. | Slower hydrolysis rate compared to EGDMA. |

Effects on Cell Metabolism (e.g., Glucose Metabolism, Mitochondrial Dysfunction)

Research into the cellular effects of BDDMA has revealed significant impacts on energy metabolism, primarily linked to mitochondrial dysfunction. Studies have shown that the cytotoxicity of BDDMA appears to be rooted in alterations of glucose metabolism that arise from impaired mitochondrial function. researchgate.netnih.gov This disruption leads to a metabolic shift within the cells.

In vitro studies on HL-60 cells, a human leukemia cell line, have demonstrated that exposure to BDDMA leads to a notable decrease in oxygen consumption. researchgate.net This reduction in aerobic respiration is accompanied by an increase in lactate production, indicating a shift towards anaerobic glycolysis to meet the cell's energy demands. This metabolic reprogramming suggests that BDDMA interferes with the normal functioning of the mitochondrial respiratory chain, forcing cells to rely on less efficient energy production pathways. The precise mechanisms underlying this mitochondrial impairment are still under investigation but are a key factor in the cytotoxic profile of BDDMA. researchgate.netnih.gov

| Parameter | Effect of BDDMA Exposure | Underlying Mechanism |

|---|---|---|

| Oxygen Consumption | Decreased | Mitochondrial Dysfunction |

| Lactate Production | Increased | Shift to Anaerobic Glycolysis |

| Glucose Metabolism | Altered | Impaired Mitochondrial Function |

Induction of Cell Differentiation at Toxic Concentrations

Interestingly, BDDMA has been observed to induce cell differentiation, particularly at concentrations that are also cytotoxic. researchgate.netnih.gov This phenomenon has been noted in studies using the HL-60 promyelocytic leukemia cell line, which is a well-established model for studying cellular differentiation. The induction of differentiation by a cytotoxic agent suggests that the cellular stress caused by BDDMA triggers signaling pathways that can lead to maturation and specialization of the cells. This dual effect of cytotoxicity and differentiation induction highlights the complex interaction between BDDMA and cellular processes.

Reactive Oxygen Species (ROS) Production and Redox Balance